4(3H)-Quinazolinone, 3-(4-methyl-1-piperazinylmethyl)-, dihydrochloride
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Overview
Description
4(3H)-Quinazolinone, 3-(4-methyl-1-piperazinylmethyl)-, dihydrochloride is a chemical compound with the molecular formula C13H20O2N2Cl2. It is a derivative of quinazolinone, a heterocyclic compound that has been widely studied for its diverse biological activities. The presence of the piperazine moiety in its structure enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(4-methyl-1-piperazinylmethyl)-, dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines in high yields . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired compound.
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which are efficient and scalable methods. These techniques allow for the production of large quantities of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-(4-methyl-1-piperazinylmethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
4(3H)-Quinazolinone, 3-(4-methyl-1-piperazinylmethyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(4-methyl-1-piperazinylmethyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety plays a crucial role in binding to these targets, thereby modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride
- 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline
Uniqueness
4(3H)-Quinazolinone, 3-(4-methyl-1-piperazinylmethyl)-, dihydrochloride is unique due to its specific combination of the quinazolinone and piperazine moieties, which confer distinct pharmacological properties. Compared to similar compounds, it may exhibit enhanced biological activity and specificity for certain molecular targets .
Properties
CAS No. |
68638-25-5 |
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Molecular Formula |
C14H20Cl2N4O |
Molecular Weight |
331.2 g/mol |
IUPAC Name |
3-[(4-methylpiperazin-1-yl)methyl]quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C14H18N4O.2ClH/c1-16-6-8-17(9-7-16)11-18-10-15-13-5-3-2-4-12(13)14(18)19;;/h2-5,10H,6-9,11H2,1H3;2*1H |
InChI Key |
XSWQZNTZHGDFKT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CN2C=NC3=CC=CC=C3C2=O.Cl.Cl |
Origin of Product |
United States |
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